![molecular formula C21H18N6O2 B5563438 2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5563438.png)
2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide
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Description
2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. PP2A is a protein phosphatase that plays a crucial role in regulating cell growth, differentiation, and apoptosis. PP2A inhibitors have been found to be effective in inducing apoptosis in cancer cells, making them a promising target for cancer therapy.
Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, such as the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes, has been conducted. These complexes exhibit significant in vitro antioxidant activity, demonstrating potential in oxidative stress-related applications (Chkirate et al., 2019).
Chemoselective Acetylation in Drug Synthesis
Studies on the chemoselective monoacetylation of amino groups, using compounds like N-(2-Hydroxyphenyl)acetamide, underline their importance in synthesizing intermediates for drugs. This process, optimized for efficiency, contributes to the development of antimalarial drugs and highlights the role of such compounds in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Antimicrobial Activity of Thiazole Derivatives
The synthesis of novel thiazoles incorporating pyrazole moieties and their evaluation for antimicrobial activities is another area of application. These compounds have shown significant anti-bacterial and anti-fungal activities, suggesting their potential use in developing new antimicrobial agents (Saravanan et al., 2010).
Antioxidant Properties of Phenolic Derivatives
Phenolic derivatives, including compounds structurally similar to the query chemical, have been studied for their antioxidant properties. Their ability to inhibit lipid peroxidation and act as peroxyl radical scavengers indicates potential applications in protecting against oxidative damage (Dinis et al., 1994).
Selective Fluorescent Sensing of Metal Ions
Pyrazoline derivatives have been proposed as selective fluorescent sensors for metal ions like zinc, showcasing the use of such compounds in analytical chemistry for detecting and quantifying specific metal ions in various samples (Gong et al., 2011).
properties
IUPAC Name |
2-phenoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c28-21(15-29-18-5-2-1-3-6-18)24-17-9-7-16(8-10-17)23-19-11-12-20(26-25-19)27-14-4-13-22-27/h1-14H,15H2,(H,23,25)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSZRCQGVCTNEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide |
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